molecular formula C4H9PS8 B14286720 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione CAS No. 113985-77-6

8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione

Cat. No.: B14286720
CAS No.: 113985-77-6
M. Wt: 344.6 g/mol
InChI Key: WBVFIXCNNYYSOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is a complex organophosphorus compound characterized by its unique structure containing multiple sulfur atoms and a phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione typically involves the reaction of tert-butylphosphine with sulfur in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. The process can be summarized as follows:

    Reactants: tert-Butylphosphine and sulfur.

    Solvent: Anhydrous toluene or another non-polar solvent.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), controlled temperature (typically around 50-70°C).

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes:

    Purification: Techniques such as recrystallization or chromatography.

    Quality Control: Analytical methods like NMR spectroscopy and mass spectrometry to confirm the structure and purity.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of phosphines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phosphines, thiols.

    Substitution: Phosphorothioates, phosphorodithioates.

Scientific Research Applications

8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymers.

Comparison with Similar Compounds

Similar Compounds

    8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane: Lacks the thione group but has similar structural features.

    8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-oxide: Contains an oxygen atom instead of a sulfur atom in the thione group.

Uniqueness

8-tert-Butyl-1,2,3,4,5,6,7,8lambda~5~-heptathiaphosphocane-8-thione is unique due to its multiple sulfur atoms and the presence of a thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

113985-77-6

Molecular Formula

C4H9PS8

Molecular Weight

344.6 g/mol

IUPAC Name

8-tert-butyl-8-sulfanylidene-1,2,3,4,5,6,7,8λ5-heptathiaphosphocane

InChI

InChI=1S/C4H9PS8/c1-4(2,3)5(6)7-9-11-13-12-10-8-5/h1-3H3

InChI Key

WBVFIXCNNYYSOJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P1(=S)SSSSSSS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.